![molecular formula C10H8N4OS2 B5813786 N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5813786.png)
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide varies depending on its application. In anticancer studies, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antimicrobial studies, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes. In fluorescence studies, it has been shown to bind selectively to metal ions and emit fluorescence upon excitation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In anticancer studies, it has been shown to inhibit the expression of various oncogenes and increase the expression of tumor suppressor genes. In antimicrobial studies, it has been shown to inhibit the production of various virulence factors and increase the susceptibility of bacteria and fungi to antibiotics. In fluorescence studies, it has been shown to selectively bind to metal ions and emit fluorescence upon excitation.
Advantages and Limitations for Lab Experiments
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has various advantages and limitations for lab experiments. Its advantages include its high purity, stability, and ease of synthesis. Its limitations include its potential toxicity, limited solubility in aqueous solutions, and potential interference with other biological molecules.
Future Directions
There are various future directions for the study of N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide. In medicinal chemistry, it could be further investigated as a potential anticancer and antimicrobial agent. In fluorescence studies, it could be further investigated as a potential fluorescent probe for the detection of metal ions in biological samples. In addition, its potential applications in other fields, such as material science and environmental science, could also be explored.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound could lead to significant advancements in various fields.
Synthesis Methods
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide involves the reaction of 2-aminothiophenol and 2-chloro-1,3-benzothiazole in the presence of triethylamine and acetonitrile. The reaction proceeds through a nucleophilic substitution mechanism and yields the desired product in good yield and purity.
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi. In addition, it has been investigated as a potential fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS2/c15-9(12-10-11-3-4-16-10)6-1-2-8-7(5-6)13-14-17-8/h1-2,5H,3-4H2,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYYILSHLPVPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC3=C(C=C2)SN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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